

Spectroscopic Unveiling of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Methylethyl)phenyl diphenyl phosphate

Cat. No.: B1615071

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-(1-methylethyl)phenyl diphenyl phosphate**, a significant organophosphorus compound utilized as a flame retardant.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Isomeric Considerations

4-(1-Methylethyl)phenyl diphenyl phosphate (CAS No: 55864-04-5) possesses the chemical formula C₂₁H₂₁O₄P and a molecular weight of 368.36 g/mol .[3][4] The structure, characterized by a central phosphate ester core bonded to two phenyl groups and one 4-isopropylphenyl group, is pivotal to its spectroscopic signature. It is important to note that commercial products of isopropylphenyl diphenyl phosphates are often mixtures of isomers (ortho-, meta-, and para-substituted isopropylphenyl groups).[5] This guide focuses specifically on the para-substituted isomer, **4-(1-methylethyl)phenyl diphenyl phosphate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of **4-(1-methylethyl)phenyl diphenyl phosphate**. The following sections detail the predicted ^1H , ^{13}C , and ^{31}P NMR spectra, offering insights into the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of the target compound is outlined below. The rationale behind each step is provided to ensure reproducibility and data integrity.

1. Sample Preparation:

- **Rationale:** Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is dictated by the analyte's solubility and the need to avoid signal overlap.
- **Procedure:**
 - Accurately weigh approximately 10-20 mg of **4-(1-methylethyl)phenyl diphenyl phosphate**.
 - Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized.
 - If necessary, briefly sonicate the sample to ensure complete dissolution.
 - Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

- **Rationale:** Optimization of instrument parameters is essential for maximizing signal-to-noise and resolution. A high-field NMR spectrometer is recommended for better spectral dispersion.
- **Instrument:** A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16-32 scans for good signal-to-noise.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 2-4 seconds.
- ^{13}C NMR:
 - **Pulse Program:** Proton-decoupled experiment (e.g., 'zgpg30').

- Number of Scans: 1024-4096 scans due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- ^{31}P NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 64-128 scans.
 - Reference: 85% H_3PO_4 as an external standard.

3. Data Processing:

- Rationale: Appropriate data processing is crucial for accurate spectral interpretation.
- Procedure:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR).[6]
 - Integrate the signals in the ^1H NMR spectrum.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum of **4-(1-methylethyl)phenyl diphenyl phosphate** is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl and isopropylphenyl groups, as well as the aliphatic protons of the isopropyl moiety.

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.40	Multiplet	10H	Protons of the two unsubstituted phenyl groups
~ 7.20	Doublet	2H	Aromatic protons ortho to the phosphate linkage on the isopropylphenyl ring
~ 7.10	Doublet	2H	Aromatic protons meta to the phosphate linkage on the isopropylphenyl ring
~ 2.90	Septet	1H	Methine proton (-CH) of the isopropyl group
~ 1.25	Doublet	6H	Methyl protons (-CH ₃) of the isopropyl group

Interpretation:

- The aromatic region (7.10-7.40 ppm) will be complex due to the overlapping signals of the ten protons from the two diphenyl groups and the four protons from the isopropylphenyl group.
- The septet for the methine proton and the doublet for the methyl protons are characteristic of an isopropyl group, with the splitting pattern arising from spin-spin coupling with each other.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm)	Assignment
~ 150-155	C-O (ipso-carbon of the phenyl groups attached to phosphate)
~ 148-152	C-O (ipso-carbon of the isopropylphenyl group attached to phosphate)
~ 145-148	Quaternary carbon of the isopropylphenyl group
~ 129-130	Aromatic CH carbons of the phenyl groups
~ 125-128	Aromatic CH carbons of the isopropylphenyl group
~ 120-122	Aromatic CH carbons of the phenyl groups
~ 34	Methine carbon (-CH) of the isopropyl group
~ 24	Methyl carbons (-CH ₃) of the isopropyl group

Interpretation:

- The downfield signals in the aromatic region correspond to the carbon atoms directly attached to the electron-withdrawing phosphate group.
- The aliphatic signals around 34 and 24 ppm are characteristic of the isopropyl group.
- Coupling between phosphorus and carbon atoms (J-coupling) can lead to splitting of the signals for the ipso, ortho, meta, and para carbons of the aromatic rings, providing further structural information.[\[7\]](#)

³¹P NMR Spectroscopy: Predicted Data and Interpretation

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds.

Predicted Chemical Shift (ppm)	Assignment
~ -10 to -20	Phosphate ester

Interpretation:

- The chemical shift of the single phosphorus atom in **4-(1-methylethyl)phenyl diphenyl phosphate** is expected to fall within the typical range for triaryl phosphate esters.^{[8][9]} For comparison, the ^{31}P chemical shift of triphenyl phosphate is reported to be around -18.0 ppm.^[10] The electron-donating nature of the isopropyl group may cause a slight upfield or downfield shift compared to triphenyl phosphate.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

- Rationale: The choice of sampling technique depends on the physical state of the sample. For a liquid or low-melting solid, a thin film between salt plates is suitable.
- Procedure (Thin Film Method):
 - Place a drop of the neat liquid sample onto a clean, dry NaCl or KBr salt plate.
 - Gently place a second salt plate on top, spreading the sample into a thin, uniform film.
 - Mount the plates in the spectrometer's sample holder.

2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Scan Range: 4000 - 400 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Resolution: 4 cm^{-1} .

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of **4-(1-methylethyl)phenyl diphenyl phosphate** will be dominated by absorptions corresponding to the aromatic rings and the phosphate ester group.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode
~ 3100 - 3000	Aromatic C-H stretch
~ 2960 - 2850	Aliphatic C-H stretch (isopropyl group)
~ 1600, 1490	Aromatic C=C stretch
~ 1300 - 1200	P=O stretch (phosphoryl group)
~ 1200 - 1000	P-O-C (aryl) stretch
~ 950	P-O stretch
~ 800 - 690	Aromatic C-H out-of-plane bend

Interpretation:

- The strong absorption band for the P=O stretch is a key diagnostic feature for phosphate esters. For triphenyl phosphate, this band is observed around 1292 cm⁻¹.[\[11\]](#)
- The P-O-C stretching vibrations will also give rise to strong and characteristic bands. In aryl phosphate compounds, these are typically observed in the 1174-1053 cm⁻¹ region.[\[11\]](#)
- The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of both the phenyl and isopropylphenyl moieties.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

1. Ionization Method:

- Rationale: Electron Ionization (EI) is a common and robust ionization technique for volatile and thermally stable compounds, providing characteristic fragmentation patterns.
- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

2. GC-MS Parameters:

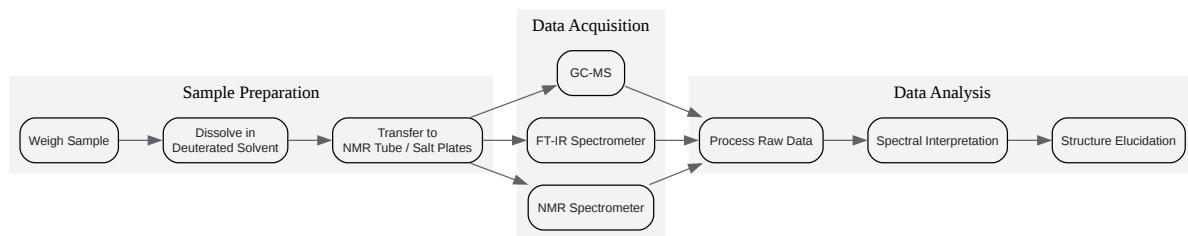
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure good separation and elution of the compound.
- MS Parameters:
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.

Mass Spectrum: Data and Interpretation

The mass spectrum of **4-(1-methylethyl)phenyl diphenyl phosphate** has been reported in the NIST WebBook.

m/z	Proposed Fragment	Fragmentation Pathway
368	[M] ⁺	Molecular ion
353	[M - CH ₃] ⁺	Loss of a methyl radical from the isopropyl group
233	[(C ₆ H ₅ O) ₂ PO] ⁺	Loss of the 4-isopropylphenoxy radical
140	[C ₆ H ₅ OPO ₂ H] ⁺	Rearrangement and cleavage
94	[C ₆ H ₅ OH] ⁺	Phenol fragment

Interpretation:


- The molecular ion peak at m/z 368 confirms the molecular weight of the compound.
- A prominent peak at m/z 353 corresponds to the loss of a methyl group, a characteristic fragmentation for compounds containing an isopropyl group, leading to the formation of a stable benzylic cation.[\[10\]](#)
- The fragmentation pattern of aromatic organophosphorus flame retardants often involves cleavage of the C-O and P-O bonds.
- The presence of fragments corresponding to diphenyl phosphate moieties and phenol further supports the proposed structure.

Visualizations

Molecular Structure

Caption: Molecular structure of **4-(1-methylethyl)phenyl diphenyl phosphate**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, incorporating predicted NMR data, characteristic IR absorptions, and confirmed mass spectral fragmentation, provides a robust framework for the identification and characterization of **4-(1-methylethyl)phenyl diphenyl phosphate**. The detailed experimental protocols and interpretations serve as a valuable resource for scientists and researchers working with this and related organophosphorus compounds. The convergence of data from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment.

References

- FT-IR Spectral analysis of triphenyl phosphate. (n.d.). ResearchGate.
- Howell, B. A., & Al-Omari, M. (2009). Thermal and spectroscopic characterization of a triaryl phosphate hydraulic fluid. *Journal of Thermal Analysis and Calorimetry*, 98(3), 857-862.

- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester. (n.d.). U.S. Environmental Protection Agency.
- Supporting Information. (2021). The Royal Society of Chemistry.
- Isopropylphenyl diphenyl phosphate. (n.d.). PubChem.
- The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. (2007, October 17). University of Ottawa NMR Facility Blog.
- 31 Phosphorus NMR. (n.d.). University of Ottawa.
- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2022). *Molecules*, 27(3), 993.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(1-Methylethyl)phenyl diphenyl phosphate_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. acdlabs.com [acdlabs.com]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. 4-Isopropylphenyl Diphenyl Phosphate-d10 [lgcstandards.com]
- To cite this document: BenchChem. [Spectroscopic Unveiling of 4-(1-Methylethyl)phenyl Diphenyl Phosphate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615071#4-1-methylethyl-phenyl-diphenyl-phosphate-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com